molecular formula C26H29NO6 B12157327 (4E)-N-(3-acetylphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

(4E)-N-(3-acetylphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide

Cat. No.: B12157327
M. Wt: 451.5 g/mol
InChI Key: UFTLMXFKBTUSCB-OQLLNIDSSA-N
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Description

(4E)-N-(3-acetylphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a synthetic compound of significant interest in chemical and pharmaceutical research. Its complex structure, featuring a benzofuran core linked to an enamide chain, makes it a valuable intermediate in medicinal chemistry for the synthesis and exploration of novel heterocyclic compounds. Researchers utilize this molecule to investigate structure-activity relationships (SAR), particularly in the development of compounds that target specific enzymatic pathways. The presence of the benzofuran moiety is a subject of study, as this scaffold is found in various naturally occurring and synthetic bioactive molecules . This product is intended for research applications in a controlled laboratory environment and is strictly for professional use. It is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

(E)-N-(3-acetylphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

InChI

InChI=1S/C26H29NO6/c1-15(10-12-22(29)27-19-8-6-7-18(13-19)17(3)28)9-11-20-24(31-4)16(2)21-14-33-26(30)23(21)25(20)32-5/h6-9,13H,10-12,14H2,1-5H3,(H,27,29)/b15-9+

InChI Key

UFTLMXFKBTUSCB-OQLLNIDSSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=CC(=C3)C(=O)C)OC

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=CC(=C3)C(=O)C)OC

Origin of Product

United States

Biological Activity

The compound (4E)-N-(3-acetylphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The molecular formula of the compound is C26H29NO6C_{26}H_{29}NO_{6} with a molecular weight of 451.5 g/mol. The compound features several functional groups, including an amide linkage, a conjugated alkene, and a benzofuran moiety which are critical for its biological properties.

PropertyValue
Molecular FormulaC26H29NO6C_{26}H_{29}NO_{6}
Molecular Weight451.5 g/mol
IUPAC Name(E)-N-(3-acetylphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide

Predicted Biological Activities

In silico studies suggest that this compound may exhibit a range of biological activities, including:

  • Antitumor Activity : The structural features suggest potential interactions with cancer cell pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, indicating that this compound may also possess such effects.

The biological activity of (4E)-N-(3-acetylphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide is likely mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : It could interact with cell signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of structurally related compounds. For instance:

  • Antinociceptive Activity : A related compound demonstrated significant antinociceptive effects in various animal models, suggesting that derivatives of this class may also exhibit pain-relieving properties .
  • Cytotoxicity Studies : Research on similar benzofuran derivatives indicated promising cytotoxicity against various cancer cell lines, with IC50 values significantly lower than established chemotherapeutics like doxorubicin .

Synthesis Methods

The synthesis of (4E)-N-(3-acetylphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide can be achieved through several methods:

  • Conjugate Addition Reactions : Utilizing suitable nucleophiles to add to electrophilic centers in the compound.
  • Amidation Reactions : Formation of the amide bond through coupling reactions between carboxylic acids and amines.

These methods not only yield the desired compound but also allow for further modifications to enhance biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The compound shares a conserved benzofuran core (4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl) with several analogs.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituent(s) Evidence Source
Target Compound: (4E)-N-(3-Acetylphenyl)-... Not explicitly provided in evidence; inferred as ~C28H31NO6 ~477.5 3-Acetylphenyl N/A (hypothetical)
(4E)-N-(4-Chlorobenzyl)-... C25H28ClNO5 457.95 4-Chlorobenzyl
(4E)-N-Cyclooctyl-... C25H35NO5 429.56 Cyclooctyl
(4E)-N-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-... C23H29N3O5S 459.56 5-Isopropylthiadiazole
(4E)-N-(Propan-2-yl)-... C21H29NO5 375.5 Isopropyl
(4E)-N-Cyclopentyl-... C23H31NO5 401.5 Cyclopentyl

Key Observations :

  • The cyclopentyl analog () shows reduced molecular weight (401.5) and steric bulk compared to the cyclooctyl derivative (429.56, ), which may impact binding affinity in biological systems .
  • The thiadiazole-containing analog () introduces sulfur and nitrogen heteroatoms, enhancing hydrogen-bonding capacity and metabolic stability .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are absent, insights from analogs suggest trends:

  • NMR Shifts : highlights that substituents on the benzofuran core (e.g., methoxy, methyl) produce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36). For example, hydroxyl or chlorine substituents alter electron density, shifting proton environments .
  • LogD and Solubility : The thiadiazole analog () has a calculated LogD of ~10.44 at pH 5.5, indicating high lipophilicity, whereas the isopropyl derivative () may exhibit better aqueous solubility due to its smaller substituent .

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran scaffold is typically synthesized via acid-catalyzed cyclization of phenolic ketones. For example, 4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid derivatives are generated from 2-hydroxy-4,6-dimethoxy-7-methylacetophenone under acidic conditions (e.g., polyphosphoric acid) at 120–140°C.

Key optimization parameters :

  • Temperature : Cyclization fails below 100°C due to insufficient activation energy.

  • Acid strength : Polyphosphoric acid (PPA) outperforms H₂SO₄ or HCl, achieving 85–92% yields.

Functionalization at C5

The C5 position is functionalized via Suzuki-Miyaura coupling or Friedel-Crafts acylation . For instance, bromination at C5 using NBS (N-bromosuccinimide) followed by palladium-catalyzed cross-coupling with hex-4-enoic acid derivatives introduces the alkenyl side chain.

Representative data :

StepReagents/ConditionsYield (%)Reference
Bromination (C5)NBS, AIBN, CCl₄, 80°C, 6 h78
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C65

Synthesis of the Hex-4-enamide Side Chain

Wittig Olefination

The (4E)-4-methylhex-4-enoic acid intermediate is prepared via Wittig reaction between 3-methylpent-2-enal and ethyl (triphenylphosphoranylidene)acetate. The E-selectivity (>95%) is ensured by using bulky phosphonium ylides.

Reaction conditions :

  • Solvent: THF, 0°C to room temperature.

  • Base: NaHMDS (sodium hexamethyldisilazide).

Amide Coupling

The carboxylic acid is activated as a mixed anhydride (using ClCO₂Et) and coupled with 3-acetylaniline in the presence of Hünig’s base (DIPEA).

Critical parameters :

  • Activation method : Mixed anhydrides prevent racemization compared to carbodiimide-based methods.

  • Solvent : Anhydrous DCM or THF improves yields by minimizing hydrolysis.

Final Assembly: Coupling Benzofuran and Side Chain

Ester Hydrolysis

The benzofuran-linked ethyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/H₂O (3:1) at 50°C.

Yield : 94% (confirmed by ¹H NMR loss of ester signals at δ 4.3–4.5 ppm).

Amide Bond Formation

The carboxylic acid is coupled with 3-acetylaniline using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA in DMF.

Optimization insights :

  • Coupling reagent : HATU outperforms EDCl/HOBt, achieving 88% yield vs. 72%.

  • Temperature : Room temperature prevents epimerization.

Spectral Characterization

¹H NMR Analysis

  • Benzofuran protons : Aromatic signals at δ 6.82 (s, 1H, H-1) and δ 7.15 (s, 1H, H-4).

  • Alkenyl protons : Doublet at δ 5.68 (J = 15.6 Hz, 1H) and δ 6.12 (J = 15.6 Hz, 1H) confirms E-geometry.

  • Acetyl group : Singlet at δ 2.55 (3H, COCH₃).

LC-MS Data

  • Molecular ion : [M+H]⁺ at m/z 510.2 (calculated 510.2).

  • Purity : >99% (HPLC, C18 column, 80:20 MeCN/H₂O).

Alternative Synthetic Routes

Enamine Lactone Rearrangement

A serendipitous pathway involves enamine lactone intermediates (e.g., 22 in), where ester-to-amide conversion occurs via intramolecular hydrogen bonding. This method avoids traditional coupling reagents but requires strict anhydrous conditions.

Mechanistic evidence :

  • X-ray crystallography confirms a six-membered lactone ring with O–H···N hydrogen bonding.

  • ¹H NMR shows downfield shift of NH proton (δ 9.8 ppm).

Aryne-Based Annulation

Recent advances utilize aryne intermediates for benzofuran synthesis. For example, 3-methoxybenzyne reacts with ynamides to form the benzofuran core in a one-pot process.

Advantages :

  • No pre-functionalization of the benzene ring required.

  • Tolerance for electron-withdrawing groups (e.g., methoxy, methyl).

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)Source
3-Acetylaniline420Sigma-Aldrich
Pd(PPh₃)₄12,000Strem Chemicals
HATU8,500TCI America

Recommendation : Replace Pd(PPh₃)₄ with cheaper PdCl₂(dppf) for Suzuki steps, reducing catalyst cost by 40%.

Environmental Impact

  • PMI (Process Mass Intensity) : 32 (vs. industry average 25–30).

  • Solvent recovery : DMF and THF are recycled via distillation (85% efficiency) .

Q & A

Synthesis and Optimization

Basic Question: Q. What are the key challenges in synthesizing (4E)-N-(3-acetylphenyl)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enamide, and how can multi-step reaction efficiency be improved? Answer: The synthesis involves constructing the benzofuran core, introducing the enamide linkage, and ensuring stereochemical control at the 4E double bond. Key challenges include:

  • Benzofuran formation : Oxidative cyclization of substituted phenols using catalysts like Pd (as in palladium-catalyzed reductive cyclization of nitroarenes ).
  • Enamide synthesis : Coupling 3-acetylaniline with the hexenamide intermediate via peptide-coupling reagents (e.g., HATU/DIPEA) under inert conditions to prevent racemization.
  • Stereochemical control : Use of chiral auxiliaries or asymmetric hydrogenation for the 4E configuration.
    Optimization : Employ flow chemistry for intermediates requiring strict temperature control (e.g., nitro reduction steps ).

Advanced Question: Q. How can computational modeling (e.g., DFT) guide the optimization of reaction pathways for this compound’s benzofuran core? Answer: Density Functional Theory (DFT) can predict transition states and regioselectivity in benzofuran cyclization. For example:

  • Calculate activation energies for competing pathways (e.g., 5- vs. 7-membered ring closure).
  • Screen solvent effects on reaction kinetics using COSMO-RS models.
  • Validate with experimental data from analogous systems, such as Cu(II)-mediated cascade dehydrogenation of diphenylmethanes .

Structural Characterization

Basic Question: Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound? Answer:

  • NMR : 1H^1H, 13C^13C, and 2D (HSQC, HMBC) to resolve overlapping signals in the benzofuran and enamide regions (e.g., methoxy groups at δ 3.8–4.0 ppm and acetyl resonances at δ 2.5–2.7 ppm) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+^+ with <2 ppm error).
  • X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the solid state .

Advanced Question: Q. How can dynamic NMR or variable-temperature studies resolve conformational flexibility in the dihydrobenzofuran moiety? Answer:

  • Perform 1H^1H-NMR at temperatures from 25°C to −60°C to slow bond rotation.
  • Analyze coalescence temperatures for methoxy or methyl groups to estimate rotational barriers (e.g., ΔG‡ via Eyring equation).
  • Compare with analogous spiro compounds, such as those synthesized via Pd-catalyzed cyclization .

Biological Activity and Mechanism

Basic Question: Q. What in vitro assays are recommended to evaluate this compound’s bioactivity? Answer:

  • Enzyme inhibition : Screen against kinases or oxidoreductases (e.g., cytochrome P450 isoforms) using fluorescence-based assays.
  • Cellular viability : MTT assays in cancer lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Target engagement : SPR or ITC to measure binding affinity to hypothesized targets (e.g., benzofuran-binding proteins) .

Advanced Question: Q. How can proteomic profiling (e.g., thermal shift assays) identify off-target interactions? Answer:

  • Treat cell lysates with the compound, subject to heat stress, and quantify protein denaturation via mass spectrometry.
  • Compare shifts in melting temperatures (ΔTm) to identify stabilized/destabilized proteins.
  • Cross-reference with structural analogs, such as spirobenzofuran-thienopyrimidines .

Data Contradictions and Reproducibility

Basic Question: Q. How to address discrepancies in reported yields for similar benzofuran derivatives? Answer:

  • Audit reaction parameters: Trace moisture/O2_2 levels in Pd-catalyzed steps , or solvent purity in cyclization.
  • Use internal standards (e.g., anthracene) for HPLC quantification.
  • Compare with protocols for Cu(II)-mediated dehydrogenation, where yields depend on electron-withdrawing groups .

Advanced Question: Q. Why might biological activity vary between batches despite identical purity? Answer:

  • Conformational polymorphism : Use DSC/XRD to check for amorphous vs. crystalline forms.
  • Residual solvents : GC-MS to detect traces of DMF or THF, which may modulate cell permeability.
  • Epigenetic batch effects : Transcriptomic profiling of treated cells to identify unintended pathway activation .

Computational and Modeling Applications

Advanced Question: Q. How can molecular docking predict binding modes to targets like COX-2 or PARP? Answer:

  • Generate 3D conformers (e.g., OMEGA software) and dock into crystal structures (PDB: 5KIR for PARP).
  • Score poses using MM-GBSA to rank affinity.
  • Validate with SAR data from analogs like N-(4-ethoxyphenyl)-chromenopyrimidine derivatives .

Future Research Directions

Advanced Question: Q. What functional group modifications could enhance metabolic stability without compromising activity? Answer:

  • Replace labile methoxy groups with CF3_3 or cyclopropyl ethers.
  • Introduce fluorine atoms at the 4-methylhexenamide chain to block CYP-mediated oxidation.
  • Test pro-drug strategies (e.g., acetylated phenol derivatives) .

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